

Spectroscopic data for Diethyl 1H-pyrrole-2,4-dicarboxylate

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Compound of Interest

Compound Name: Diethyl 1H-pyrrole-2,4-dicarboxylate

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An In-depth Technical Guide to the Spectroscopic Characterization of **Diethyl 1H-pyrrole-2,4-dicarboxylate**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **Diethyl 1H-pyrrole-2,4-dicarboxylate**, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this molecule. By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an authoritative resource for validating the synthesis and purity of **Diethyl 1H-pyrrole-2,4-dicarboxylate** and related pyrrole derivatives.

Molecular Structure and Spectroscopic Preview

Diethyl 1H-pyrrole-2,4-dicarboxylate is a substituted pyrrole featuring two electron-withdrawing ethyl carboxylate groups at the C2 and C4 positions. The pyrrole scaffold is a foundational element in numerous pharmaceuticals and functional materials, making its precise characterization essential.^[1] The asymmetry of the substitution pattern results in a unique spectroscopic fingerprint. The electron-withdrawing nature of the ester groups is expected to significantly deshield the ring protons and carbons, shifting their signals downfield in NMR spectra.^[1]

Molecular Structure Diagram

Caption: Structure of **Diethyl 1H-pyrrole-2,4-dicarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **Diethyl 1H-pyrrole-2,4-dicarboxylate**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum reveals the number of distinct proton environments and their connectivity. The electron-withdrawing ester groups cause the pyrrole ring protons to be deshielded, appearing at higher chemical shifts (downfield).^[1]

Expected Signals:

- N-H Proton: A broad singlet, typically found far downfield (>9 ppm), due to the quadrupolar relaxation of the adjacent ^{14}N nucleus.^[2] Its broadness and variable chemical shift make it sometimes difficult to identify.^[2]
- Ring Protons (H3, H5): These will appear as distinct signals in the aromatic region (typically 6-8 ppm). Due to the asymmetry, they will likely appear as doublets or multiplets depending on coupling.
- Ethyl Protons ($-\text{OCH}_2\text{CH}_3$): Two sets of signals are expected for each ethyl group. The methylene protons (CH_2) will appear as a quartet due to coupling with the neighboring methyl group, and the methyl protons (CH_3) will appear as a triplet.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Expected Signals:

- **Carbonyl Carbons (C=O):** These are highly deshielded and appear significantly downfield, typically in the 160-170 ppm region.
- **Pyrrole Ring Carbons:** The four carbons of the pyrrole ring will give distinct signals. The carbons directly attached to the electron-withdrawing ester groups (C2, C4) will be more deshielded than the others (C3, C5).^[3]
- **Ethyl Carbons (-OCH₂CH₃):** The methylene carbons (CH₂) will appear around 60 ppm, while the terminal methyl carbons (CH₃) will be found further upfield, typically around 14 ppm.

NMR Experimental Protocol

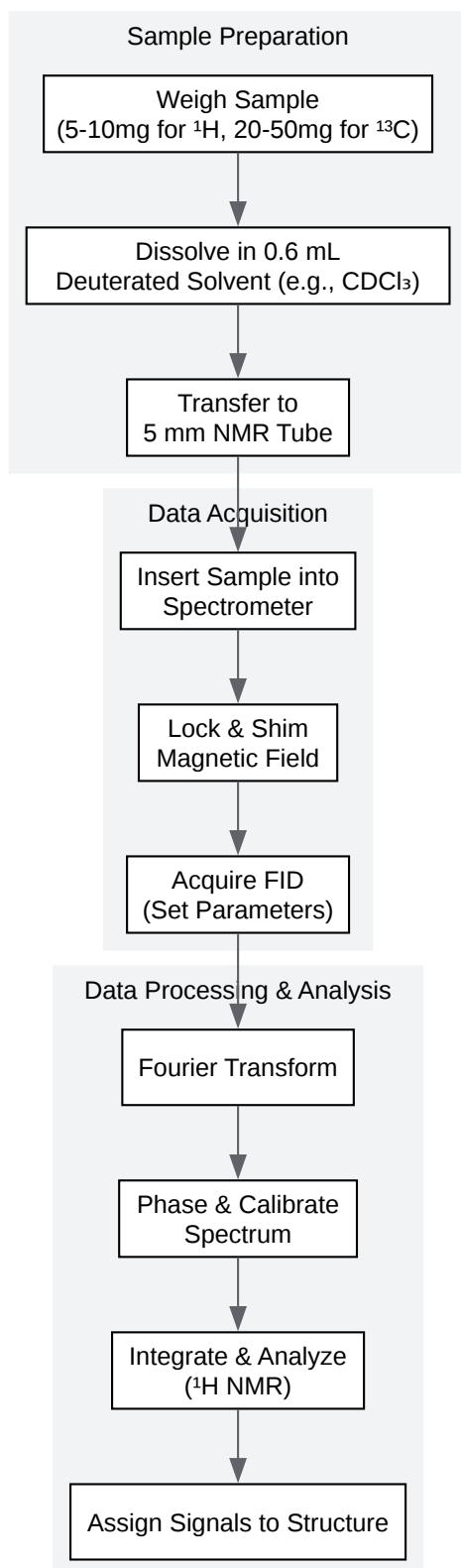
A robust and reproducible protocol is crucial for acquiring high-quality NMR data.

Methodology:

- **Sample Preparation:**
 - For ¹H NMR, accurately weigh 5-10 mg of the **Diethyl 1H-pyrrole-2,4-dicarboxylate** sample.^[1]
 - For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.^[1]
 - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- **Data Acquisition (400 MHz Spectrometer Example):**
 - **Shimming:** Shim the magnetic field to ensure homogeneity, which is critical for sharp, well-resolved peaks. Poor shimming can lead to broad peaks.^[2]
 - **¹H NMR Parameters:**
 - **Pulse Angle:** 30-45 degrees

- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- ^{13}C NMR Parameters:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or higher, depending on sample concentration.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

NMR Workflow Diagram



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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Absorption Bands:

- N-H Stretch: A moderate to sharp peak is expected in the 3300-3500 cm^{-1} region.
- C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the ethyl groups will be just below 3000 cm^{-1} .
- C=O Stretch (Ester): A very strong, sharp absorption band is characteristic of the carbonyl group in the ester, typically appearing around 1700-1730 cm^{-1} .^[4] The conjugation with the pyrrole ring may shift this to a slightly lower frequency.
- C-O Stretch: A strong band in the 1250-1000 cm^{-1} region corresponds to the C-O single bond stretching of the ester groups.^[4]

IR Spectroscopy Experimental Protocol

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid **Diethyl 1H-pyrrole-2,4-dicarboxylate** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Spectrum Collection: Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Data (Electron Ionization - EI):

- **Molecular Ion (M^+):** The molecular weight of **Diethyl 1H-pyrrole-2,4-dicarboxylate** ($C_{10}H_{13}NO_4$) is approximately 211.22 g/mol. A peak corresponding to this mass should be observed.
- **Fragmentation Patterns:** Common fragmentation pathways for esters include the loss of the alkoxy group ($-OC_2H_5$, 45 Da) or the entire ethoxycarbonyl group ($-COOC_2H_5$, 73 Da). The stability of the aromatic pyrrole ring will likely result in it being a prominent fragment.

Mass Spectrometry Experimental Protocol

Methodology (Direct Infusion ESI or EI):

- **Sample Preparation:** Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- **Instrument Calibration:** Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- **Sample Introduction:** Infuse the sample solution directly into the ion source at a constant flow rate.
- **Ionization:** Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.

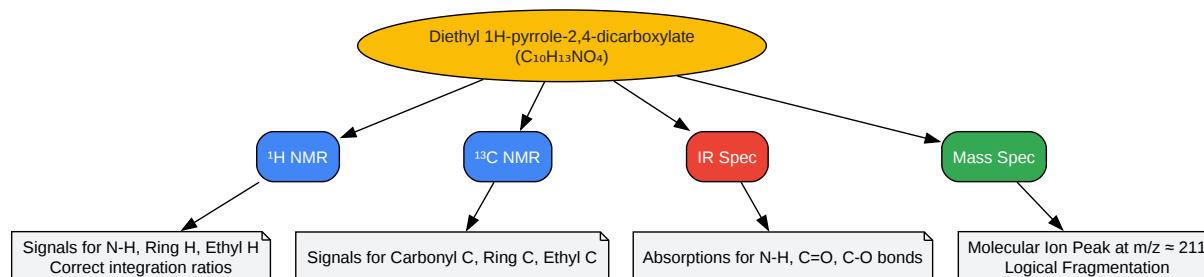
Summary of Spectroscopic Data

This table summarizes the expected key spectroscopic data for **Diethyl 1H-pyrrole-2,4-dicarboxylate** based on the analysis of its structure and data from related compounds.

Technique	Feature	Expected Value/Region	Assignment
¹ H NMR	Chemical Shift (δ)	>9.0 ppm (broad s)	N-H
	7.0 - 8.0 ppm (m)	Pyrrole C3-H, C5-H	
	~4.3 ppm (q)	-OCH ₂ CH ₃	
	~1.3 ppm (t)	-OCH ₂ CH ₃	
¹³ C NMR	Chemical Shift (δ)	160 - 165 ppm	Ester C=O
	115 - 130 ppm	Pyrrole Ring Carbons	
	~61 ppm	-OCH ₂ CH ₃	
	~14 ppm	-OCH ₂ CH ₃	
IR	Wavenumber (cm ⁻¹)	3300 - 3500 cm ⁻¹	N-H Stretch
	2850 - 3100 cm ⁻¹	C-H Stretch (Aliphatic/Aromatic)	
	1700 - 1730 cm ⁻¹	C=O Stretch (Ester)	
	1000 - 1250 cm ⁻¹	C-O Stretch	
MS (EI)	Mass-to-Charge (m/z)	~211	[M] ⁺
Various	Fragments from loss of -OC ₂ H ₅ , -COOC ₂ H ₅		

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the corroboration of data from multiple techniques.



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Caption: Corroboration of structure via multiple spectroscopic techniques.

The presence of a molecular ion at $m/z \approx 211$ in the mass spectrum confirms the molecular formula. IR spectroscopy validates the presence of key functional groups: the N-H bond and the ester's C=O and C-O bonds. Finally, ¹H and ¹³C NMR spectroscopy provide the detailed map of the carbon-hydrogen framework, confirming the specific substitution pattern and the presence of two distinct ethyl groups, ultimately leading to an unambiguous structural assignment.

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